molecular formula C13H10F2 B14760832 3',4'-Difluoro-2-methyl-1,1'-biphenyl

3',4'-Difluoro-2-methyl-1,1'-biphenyl

Cat. No.: B14760832
M. Wt: 204.21 g/mol
InChI Key: LGPAPPMVPUDXKJ-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-2-methyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methyl group attached to the rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-2-methyl-1,1’-biphenyl can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Scientific Research Applications

Chemistry: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorine atoms can enhance binding affinity and selectivity in drug design .

Medicine: The compound is explored for its potential use in medicinal chemistry. Fluorinated biphenyl derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is used in the production of liquid crystals for display technologies. Its unique properties contribute to the performance and stability of liquid crystal displays .

Mechanism of Action

The mechanism by which 3’,4’-Difluoro-2-methyl-1,1’-biphenyl exerts its effects depends on its specific application. In medicinal chemistry, the compound interacts with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding interactions through hydrogen bonding and van der Waals forces, leading to increased potency and selectivity .

Comparison with Similar Compounds

  • 2,4-Difluoro-1,1’-biphenyl
  • 3,5-Difluoro-1,1’-biphenyl
  • 4’-Difluoro-2-methyl-1,1’-biphenyl

Uniqueness: 3’,4’-Difluoro-2-methyl-1,1’-biphenyl is unique due to the specific positioning of its fluorine atoms and methyl group. This arrangement can influence its chemical reactivity and interactions with other molecules, making it distinct from other fluorinated biphenyl derivatives .

Properties

Molecular Formula

C13H10F2

Molecular Weight

204.21 g/mol

IUPAC Name

1,2-difluoro-4-(2-methylphenyl)benzene

InChI

InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h2-8H,1H3

InChI Key

LGPAPPMVPUDXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)F)F

Origin of Product

United States

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